molecular formula C18H27FN2O3 B2927470 tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate CAS No. 1286272-88-5

tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate

Cat. No. B2927470
CAS RN: 1286272-88-5
M. Wt: 338.423
InChI Key: XTNBPBZRSGMYQC-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate” is a chemical compound. It is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The compound contains a piperidine ring, a benzyl group, and a carbamate group . The presence of the fluoro and methoxy substituents on the benzyl group may influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates and piperidines are known to participate in a variety of chemical reactions. For example, carbamates can undergo hydrolysis to form alcohols and isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluoro and methoxy groups, as well as the piperidine ring and carbamate group, would all influence its properties .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agent Development

This compound has shown promise in the development of novel antibacterial agents. Its structure allows for high antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA and VISA . Its selectivity over mammalian cells and lack of hemolytic properties make it a potential candidate for further exploration in medicinal chemistry.

Pharmacology: Drug Resistance Studies

In pharmacological research, the compound’s efficacy against multidrug-resistant bacterial strains positions it as a valuable tool for studying mechanisms of drug resistance . It can help in understanding how bacteria evade existing antibiotics and aid in the design of drugs that can overcome these defenses.

Biochemistry: Cellular Selectivity Analysis

The compound’s selective toxicity towards bacterial cells over mammalian cells is of significant interest in biochemistry. Researchers can use this selectivity to study cellular pathways and mechanisms that differ between bacteria and human cells, potentially leading to targeted therapies with minimal side effects .

Organic Synthesis: Arylurea Derivatives

In organic synthesis, this compound serves as a precursor for synthesizing a variety of arylurea derivatives. These derivatives have been evaluated for their activity against multidrug-resistant strains, contributing to the synthesis of more effective antibacterial compounds .

Analytical Chemistry: Chemical Safety and Handling

The compound’s safety data sheet provides insights into proper handling, storage, and disposal methods, which are crucial in analytical chemistry for maintaining laboratory safety. It also includes first-aid measures and firefighting measures, which are essential for risk assessment and management .

Materials Science: Compound Characterization

In materials science, the compound’s physical and chemical properties, such as melting point, boiling point, and molecular weight, are key parameters for its characterization. These properties are important for understanding the compound’s behavior in various applications and for developing new materials with desired features .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

tert-butyl N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-14-7-9-21(10-8-14)12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNBPBZRSGMYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate

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